N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride
Description
N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride is a structurally complex compound characterized by an allylidene backbone bridging two m-toluidine moieties, with a hydrochloride salt enhancing its stability and solubility.
Properties
CAS No. |
68460-09-3 |
|---|---|
Molecular Formula |
C17H19ClN2 |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
3-methyl-N-[(E)-3-(3-methylphenyl)iminoprop-1-enyl]aniline;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-14-6-3-8-16(12-14)18-10-5-11-19-17-9-4-7-15(2)13-17;/h3-13,18H,1-2H3;1H/b10-5+,19-11?; |
InChI Key |
BREVVTXDNLFXKR-AEURXMSCSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C/C=NC2=CC=CC(=C2)C.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC=CC=NC2=CC=CC(=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride typically involves the condensation reaction between m-toluidine and an appropriate aldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a monohydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, especially on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, it can be used as a reagent for the detection of certain biomolecules due to its ability to form colored complexes.
Industry: In the industrial sector, it is used in the manufacture of polymers, resins, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs Targeting Epidermal Growth Factor Receptor (EGFR)
Compounds with m-tolyl motifs, such as N-methyl-4-((3-(3-(m-tolyl)ureido)phenyl)amino)quinazoline-2-carboxamide (8a) and 4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide (8b), demonstrate potent EGFR inhibition. Compound 8b exhibits an IC50 of 14.8 nM, highlighting the role of m-tolyl groups in enhancing binding affinity via hydrogen bonds with EGFR residues (e.g., Met793 and Thr854) .
Hydrochloride Salts in Pharmaceuticals and Agrochemicals
The hydrochloride salt form is a common strategy to improve physicochemical properties:
- Acotiamide Hydrochloride: A monohydrochloride trihydrate used for functional dyspepsia. Its thiazolecarboxamide core and hydrophilic salt enhance gastrointestinal absorption .
- BTS 27271-HCl: A pesticidal monohydrochloride (N-(2,4-dimethylphenyl)-N'-methylmethanimidamide monohydrochloride), where the salt improves stability under environmental conditions .
Compared to these, N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride may prioritize solubility for systemic delivery if used therapeutically, whereas agrochemical salts like BTS 27271-HCl emphasize environmental persistence.
Data Tables: Key Comparative Metrics
Research Findings and Implications
- Molecular Interactions: m-Tolyl groups in compounds like 8b facilitate critical hydrogen bonding with EGFR, suggesting that this compound may adopt similar binding modes in compatible targets .
- Salt Form Optimization: The hydrochloride salt likely enhances aqueous solubility compared to non-ionic analogs, a feature shared with Acotiamide Hydrochloride’s trihydrate form .
- Application-Specific Design: While EGFR inhibitors prioritize nanomolar potency, agrochemicals like BTS 27271-HCl emphasize structural robustness, illustrating how analogous compounds are tailored to distinct industries .
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